Product packaging for 1(3H)-Isobenzofuranone, 5,7-dihydroxy-(Cat. No.:CAS No. 27979-58-4)

1(3H)-Isobenzofuranone, 5,7-dihydroxy-

Cat. No.: B3350456
CAS No.: 27979-58-4
M. Wt: 166.13 g/mol
InChI Key: MASWIRTUXFZGAF-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Phthalides are a notable class of secondary metabolites found across various natural sources, including plants, fungi, and liverworts. nih.gov Their presence has been identified in several plant families, with a significant concentration in the Apiaceae (Umbelliferae) family, which includes celery, angelica, and lovage. nih.gov Fungi are also recognized as prolific producers of isobenzofuranone derivatives, often exhibiting novel and biologically active structures. nih.gov The specific natural occurrence of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- has not been extensively documented in readily available scientific literature, suggesting it may be a less common or yet-to-be-discovered natural product.

Historical Perspectives on Isobenzofuranone Research

The scientific investigation of phthalides dates back to the late 19th century. Initial studies identified these compounds as key aromatic constituents in the essential oil of celery (Apium graveolens). nih.gov Throughout the 20th century, research expanded to the isolation and characterization of phthalides from various traditional medicinal plants, particularly in Asian medicine. nih.gov This historical focus on natural sources has laid the groundwork for contemporary research into the synthesis and biological evaluation of a wide array of phthalide (B148349) derivatives. The evolution of analytical techniques, such as spectroscopy and chromatography, has been pivotal in elucidating the diverse structures within this compound class.

Significance and Research Trajectory of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- and Related Derivatives

The significance of the phthalide scaffold is underscored by the diverse biological activities exhibited by its derivatives. Research has demonstrated that compounds within this class possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ainih.gov The research trajectory for isobenzofuranone derivatives is focused on both the isolation of new compounds from natural sources and the laboratory synthesis of novel analogues with enhanced or specific biological activities.

The presence of dihydroxy- substitution, as seen in 1(3H)-Isobenzofuranone, 5,7-dihydroxy-, is of particular interest. Phenolic hydroxyl groups are known to contribute to the antioxidant properties of many natural products. For instance, studies on other dihydroxy-substituted phthalide derivatives have indicated their potential as antioxidants. This suggests that 1(3H)-Isobenzofuranone, 5,7-dihydroxy- could warrant investigation for similar properties.

Future research on 1(3H)-Isobenzofuranone, 5,7-dihydroxy- would likely involve its isolation from a natural source or its chemical synthesis to enable thorough biological screening. The exploration of its bioactivities, guided by the known properties of the broader phthalide class, could reveal its potential applications in various fields of health and science. The development of efficient synthetic routes would be crucial for producing sufficient quantities for detailed investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B3350456 1(3H)-Isobenzofuranone, 5,7-dihydroxy- CAS No. 27979-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2,9-10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASWIRTUXFZGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453767
Record name 1(3H)-Isobenzofuranone, 5,7-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27979-58-4
Record name 5,7-Dihydroxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27979-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(3H)-Isobenzofuranone, 5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Distribution

Natural Sources and Habitats

1(3H)-Isobenzofuranone, 5,7-dihydroxy- and its derivatives are secondary metabolites found in a range of organisms, most notably fungi and higher plants. nih.gov These compounds are part of a larger group known as phthalides, which consist of a γ-lactone ring fused to a benzene (B151609) ring. nih.govnih.govnist.gov

Fungal Origin and Metabolite Production

Fungi are prolific producers of a vast array of secondary metabolites, including various isobenzofuranones. nih.gov Several fungal genera have been identified as sources of these compounds.

Aspergillus spp. as Producers

While the genus Aspergillus is a well-known producer of a wide range of secondary metabolites, including various furanone derivatives, specific documentation directly linking Aspergillus species to the production of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- is not extensively detailed in the currently available research. However, studies on species like Aspergillus terreus have revealed the production of other prenylated phenol (B47542) and benzofuran (B130515) derivatives. Further research is needed to fully explore the metabolic capabilities of this diverse genus in relation to dihydroxy-isobenzofuranones.

Penicillium spp. as Producers

The genus Penicillium is a significant source of isobenzofuranone compounds. nih.gov For instance, a mangrove endophytic fungus, Penicillium sp. ZH58, was found to produce a new isobenzofuranone, 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone, alongside other known compounds. nih.gov Another study on a soil-derived fungus, Penicillium canescens DWS225, led to the isolation of new isobenzofuranone enantiomers. While these are not the specific 5,7-dihydroxy- variant, they highlight the capacity of the Penicillium genus to synthesize a variety of isobenzofuranone structures.

Cephalosporium spp. as Producers

Research on Cephalosporium sp. AL031, a fungus isolated from Sinarundinaria nitida, has led to the discovery of several isobenzofuranone derivatives. nih.govmdpi.comnih.gov While the exact 5,7-dihydroxy- compound was not identified, a closely related novel antioxidant, 4,6-dihydroxy-5-methoxy-7-methylphthalide, was isolated. nih.govmdpi.comnih.gov This finding underscores the potential of Cephalosporium species as a source of dihydroxy-isobenzofuranone structures. Associated metabolites isolated from this fungus include other isobenzofuranone derivatives, phenolic acids, dihydroisocoumarin glucosides, and pyrone derivatives. nih.govpelargonium.org

Table 1: Isobenzofuranone Derivatives from Cephalosporium sp. AL031

Compound NameMolecular FormulaReference
4,6-dihydroxy-5-methoxy-7-methylphthalideC₁₀H₁₀O₅ mdpi.comnih.gov
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuranNot specified in the provided text mdpi.comnih.gov
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranNot specified in the provided text mdpi.comnih.gov
4,5,6-trihydroxy-7-methylphthalideNot specified in the provided text mdpi.comnih.gov
3-acetyl-7-hydroxy-5-methoxyl-3H-isobenzofuran-1-oneNot specified in the provided text pelargonium.org
Other Fungal Genera and Associated Metabolites

Beyond the aforementioned genera, other fungi have been identified as producers of isobenzofuranones. For example, the fungus Epicoccum sp. has been reported to produce 4,5,6-trihydroxy-7-methylphthalide, a compound structurally similar to those found in Cephalosporium. nih.gov Furthermore, a study on the deep-sea derived fungus Leptosphaeria sp. SCSIO 41005 yielded new isobenzofuranones and isochromenones. The edible mushroom Pleurotus ostreatus has been shown to produce 5,7-dimethoxyphthalide. researchgate.net

Plant Origin and Phytochemical Profiles

Phthalides, the class of compounds to which 1(3H)-Isobenzofuranone, 5,7-dihydroxy- belongs, are prevalent in various plant species. nih.gov They are particularly abundant in the Umbelliferae (Apiaceae) family, with plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong being significant sources of various phthalide (B148349) derivatives. nih.gov

While direct isolation of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- from a specific plant is not prominently documented in the reviewed literature, the phytochemical profiles of genera like Geranium and Pelargonium are rich in related phenolic compounds. These plants are known to contain a wide array of flavonoids, phenolic acids, tannins, and coumarins. mdpi.comnih.govpelargonium.orgresearchgate.netnih.govnih.govresearchgate.netedu.krdmdpi.comkoreascience.kr Given the structural similarities, it is plausible that dihydroxy-isobenzofuranones could be present in these or related plant species, though further targeted phytochemical investigations are required for confirmation.

Table 2: General Phytochemical Profile of Relevant Plant Genera

Plant GenusMajor Phytochemical Classes PresentReference
GeraniumFlavonoids, Phenolic Acids, Tannins, Essential Oils nih.govresearchgate.netnih.gov
PelargoniumFlavonoids, Phenolic Acids, Coumarins, Proanthocyanidins, Tannins mdpi.compelargonium.orgresearchgate.net
AngelicaPhthalides, Coumarins, Ferulic Acid nih.gov
LigusticumPhthalides, Alkaloids, Phenolic Acids nih.gov
Lichen Species (e.g., Parmotrema sancti-angelii)

Lichens are a known source of diverse secondary metabolites. nih.gov While direct isolation of 5,7-dihydroxy-1(3H)-isobenzofuranone from Parmotrema sancti-angelii is not explicitly detailed in the reviewed literature, studies on related species like Parmotrema tinctorum have led to the isolation of other dihydroxy compounds, such as 5-methyl-1,3-benzenediol and its derivative, methyl-2,4-dihydroxy-6-methylbenzoate. nih.gov These findings highlight the potential of lichens as a source for dihydroxy-substituted aromatic compounds.

Medicinal Plants (e.g., Anaphalis lactea, Ligusticum chuanxiong, Angelica sinensis)

The Apiaceae family, in particular, is a rich source of phthalides. nih.gov Several medicinal plants have been identified as containing 1(3H)-Isobenzofuranone derivatives.

Anaphalis lactea : Phytochemical studies of the whole plant of Anaphalis lactea have resulted in the isolation of a glycoside derivative, 7-O-(beta-D-glucopyranosyloxy)-5-hydroxy-1(3H)-isobenzofuranone. nih.gov Its structure was determined through comprehensive spectroscopic analysis. nih.gov

Ligusticum chuanxiong : Commonly known as "Chuan-Xiong," this medicinal herb has yielded a significant number of phthalides, with at least 40 different types isolated. usda.gov While phthalides are confirmed constituents of this plant, the specific isolation of 5,7-dihydroxy-1(3H)-isobenzofuranone is not explicitly documented in prominent studies. usda.govnih.gov

Angelica sinensis : This plant, also known as Dang-gui, is renowned for its rich phytochemical profile, which includes a variety of phthalides. nih.gov Research has confirmed the presence of the general phthalide structure in Angelica sinensis. nih.gov While numerous phthalide derivatives have been identified, including (Z)-ligustilide and senkyunolides, the presence of 5,7-dihydroxy-1(3H)-isobenzofuranone has not been specified in the surveyed literature. nih.govnih.govresearchgate.net

Characterization of Plant-Derived Phthalides

Phthalides are a significant class of secondary metabolites known for a wide array of biological activities. nih.gov Structurally, they are based on the 1(3H)-isobenzofuranone framework. researchgate.net The characterization of these compounds from plant sources is a meticulous process. For instance, the isolation of a new phthalide from the roots of Levisticum officinale involved establishing its structure through high-resolution mass spectrometry (HRMS) and various one-dimensional and two-dimensional nuclear magnetic resonance (NMR) techniques. nih.gov These methods are fundamental in determining the precise molecular structure and stereochemistry of these complex natural products.

Advanced Methodologies for Isolation and Purification

The extraction and identification of specific phthalides from complex natural mixtures require sophisticated laboratory techniques.

Chromatographic Techniques in Natural Product Extraction

The isolation of pure compounds from natural sources like plants and lichens is heavily reliant on chromatographic methods. Researchers typically employ various chromatographic techniques to separate the chemical constituents from extracts. researchgate.net

Initial purification may involve methods like thin-layer chromatography (TLC) to create purified fractions from a crude extract. nih.gov For more refined separation and analysis, high-performance liquid chromatography (HPLC) is a standard technique. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool that allows for the tentative identification of numerous metabolites in a single analysis by comparing mass spectral data with libraries and published findings. ekb.eg

Table 1: Chromatographic Techniques in Natural Product Analysis

Technique Application Reference
Thin-Layer Chromatography (TLC) Initial fractionation of crude extracts. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation and purification of compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile components, such as those in essential oils. nih.govresearchgate.net

Spectroscopic Identification of Isolated Compounds

Once a compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a suite of spectroscopic methods.

The elucidation of phthalide structures, such as those from Anaphalis lactea, routinely involves a combination of techniques including: nih.gov

Infrared (IR) spectroscopy to identify functional groups.

Ultraviolet (UV) spectroscopy to analyze the electronic structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to map the carbon-hydrogen framework. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is particularly crucial for establishing the exact molecular formula of a new compound. nih.gov Electron-impact mass spectrometry is valuable for analyzing fragmentation patterns, which can help differentiate between isomers. researchgate.net

Table 2: Spectroscopic Data for Phthalide Identification

Method Type of Information Provided Common Application
Mass Spectrometry (MS) Molecular weight and molecular formula (HRMS), fragmentation patterns. Essential for determining the elemental composition and structural features. nih.govnist.govresearchgate.net
NMR Spectroscopy Detailed map of proton (¹H) and carbon (¹³C) atoms and their connectivity. Crucial for definitive structure elucidation and stereochemistry. nih.govnih.gov
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., hydroxyl, carbonyl). Confirms key parts of the molecular structure. nih.govnist.gov

| Ultraviolet (UV) Spectroscopy | Information about conjugated systems within the molecule. | Used in conjunction with other methods for structural confirmation. nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Precursor Molecules

The fundamental building blocks for the synthesis of the phthalide (B148349) ring system are derived from primary metabolism. The biosynthesis of the polyketide backbone of phthalides is initiated with a starter unit, typically acetyl-CoA, and is subsequently elongated by the sequential addition of extender units, which are most commonly malonyl-CoA. nih.govwikipedia.org In the case of the closely related mycophenolic acid precursor, 5,7-dihydroxy-4-methylphthalide (B57823), the polyketide chain is assembled from one molecule of acetyl-CoA and three molecules of malonyl-CoA. nih.gov This suggests that the biosynthesis of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- likely follows a similar route, utilizing these same precursor molecules from central carbon metabolism.

Polyketide Synthase (PKS) Involvement

At the heart of phthalide biosynthesis is a large, multifunctional enzyme known as a polyketide synthase (PKS). PKSs are responsible for the iterative condensation of the precursor molecules to form a linear polyketide chain, which then undergoes cyclization and other modifications to yield the final product. wikipedia.org Fungal polyketide synthases are typically Type I PKSs, which are large, single proteins containing multiple catalytic domains. wikipedia.orgnih.gov

In the biosynthesis of mycophenolic acid, a specific PKS, designated MpaC, has been identified as the key enzyme responsible for the formation of the phthalide core. nih.gov This enzyme is a non-reducing PKS (NR-PKS), meaning it lacks the domains for keto-reduction, dehydration, and enoyl-reduction that are found in some other PKSs. This lack of reduction steps is what leads to the aromatic nature of the resulting polyketide. The MpaC PKS contains essential domains such as a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to assemble the polyketide chain. nih.gov It is highly probable that a homologous non-reducing Type I PKS is involved in the biosynthesis of 1(3H)-Isobenzofuranone, 5,7-dihydroxy-.

Key Enzymatic Transformations (e.g., Hydroxylation, Methylation, Cyclization)

Following the assembly of the linear polyketide chain by the PKS, a series of enzymatic transformations are required to produce the final 5,7-dihydroxyphthalide structure. These include cyclization, hydroxylation, and potentially demethylation.

Cyclization: The nascent poly-β-keto chain, still attached to the PKS, is highly reactive and must be precisely folded to undergo the correct intramolecular aldol (B89426) condensations to form the bicyclic phthalide ring system. nih.gov In fungal PKSs, a specialized product template (PT) domain and a terminal thioesterase/Claisen cyclase (TE/CLC) domain often guide this cyclization process, ensuring the formation of the correct aromatic structure. nih.gov

Hydroxylation: The hydroxyl groups at positions 5 and 7 of the benzene (B151609) ring are key features of the target molecule. These are typically introduced by monooxygenase enzymes, often cytochrome P450s. researchgate.net In the mycophenolic acid pathway, a cytochrome P450 enzyme, MpaD, is responsible for the hydroxylation of the aromatic ring. nih.gov It is plausible that a similar P450-dependent hydroxylase is responsible for the formation of the 5,7-dihydroxy pattern in the biosynthesis of 1(3H)-Isobenzofuranone, 5,7-dihydroxy-.

Methylation and Demethylation: While the target compound itself is not methylated, its biosynthetic pathway may involve methylated intermediates. For instance, the biosynthesis of some related compounds involves methylation by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov Conversely, if a precursor molecule is methylated, a demethylase would be required to yield the final dihydroxy product. The synthesis of 5,7-dihydroxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol in synthetic routes suggests that demethylation can be a key step. researchgate.net In a biological system, this would be catalyzed by a demethylase enzyme.

A summary of the key enzymes and their proposed functions in the biosynthesis of a 5,7-dihydroxyphthalide core, based on the mycophenolic acid pathway, is presented in the table below.

Enzyme ClassSpecific Enzyme (from MPA pathway)Proposed Function in 1(3H)-Isobenzofuranone, 5,7-dihydroxy- Biosynthesis
Polyketide Synthase (Type I NR-PKS)MpaCAssembly of the polyketide backbone from acetyl-CoA and malonyl-CoA.
Cytochrome P450 MonooxygenaseMpaDHydroxylation of the aromatic ring to introduce the 5- and 7-hydroxyl groups.
Thioesterase/Claisen CyclaseTE/CLC domain of PKSCatalysis of the cyclization of the linear polyketide chain to form the phthalide ring.

Subcellular Contexts and Broader Cellular Metabolism in Biosynthesis

The biosynthesis of fungal secondary metabolites, including polyketides, is a highly organized process that is compartmentalized within the cell. This subcellular organization is crucial for the efficient production of the final compound by channeling intermediates and preventing interference with primary metabolism.

Research on mycophenolic acid biosynthesis has revealed a fascinating example of this compartmentalization. The initial steps, including the synthesis of the polyketide backbone by the PKS MpaC, are believed to occur in the cytosol . researchgate.net Subsequent modifications, such as hydroxylation by the cytochrome P450 enzyme MpaD, are associated with the endoplasmic reticulum (ER) . nih.govresearchgate.net Further processing can involve enzymes located in the Golgi apparatus . researchgate.net Interestingly, later steps in the MPA pathway, specifically the oxidative cleavage of a side chain, take place in the peroxisomes , integrating the biosynthetic pathway with fatty acid β-oxidation machinery. researchgate.net While 1(3H)-Isobenzofuranone, 5,7-dihydroxy- lacks the complex side chain of MPA, the core biosynthetic machinery is likely to follow a similar pattern of subcellular localization, with the PKS being cytosolic and modifying enzymes such as hydroxylases being membrane-bound in the ER.

Comparative Analysis of Biosynthetic Routes Across Different Organisms

While the detailed biosynthetic pathway for 1(3H)-Isobenzofuranone, 5,7-dihydroxy- is best understood through the lens of fungal metabolism, particularly that of Penicillium species, phthalides are also produced by other organisms, including other fungi, bacteria, and plants. frontiersin.org

Fungi: The biosynthetic machinery for polyketides is well-conserved across many fungal species. It is therefore highly likely that other fungi producing 5,7-dihydroxyphthalides utilize a similar pathway involving a non-reducing Type I PKS and associated modifying enzymes. The genes for these enzymes are typically found together in a biosynthetic gene cluster (BGC) , which allows for their co-regulation. frontiersin.org

Bacteria: Bacteria also produce a vast array of polyketides, but their PKSs can be of Type I, Type II, or Type III. Type II PKSs are multi-enzyme complexes of discrete, monofunctional proteins, while Type III PKSs are smaller, homodimeric enzymes. While less common, it is conceivable that a bacterial system could produce a 5,7-dihydroxyphthalide using a different PKS architecture.

Plants: Plants produce a diverse range of phenolic compounds, some of which are polyketides. Plant PKSs are typically Type III PKSs, also known as chalcone (B49325) synthase-like enzymes. These enzymes catalyze the formation of a variety of aromatic compounds. While phthalide biosynthesis in plants is not as well-studied as in fungi, it is possible that they employ a distinct pathway utilizing Type III PKSs. Studies on Angelica sinensis have identified enzymes involved in phthalide accumulation, suggesting a complex pathway that may differ from the fungal model. rsc.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 1(3H)-Isobenzofuranone, 5,7-dihydroxy-

The total synthesis of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- often involves multi-step sequences starting from readily available precursors. A common strategy involves the construction of a suitably substituted benzene (B151609) derivative followed by cyclization to form the lactone ring. For instance, a plausible retrosynthetic analysis would involve disconnecting the lactone ring to reveal a 2-formyl-3,5-dihydroxybenzoic acid or a related derivative.

One synthetic approach could begin with a protected dihydroxybenzene derivative, such as 1,3-dimethoxybenzene. Friedel-Crafts acylation or a similar reaction could be employed to introduce a carbonyl group, which can then be elaborated into the required carboxylic acid and formyl functionalities. mdpi.com Subsequent demethylation and cyclization would yield the target molecule. The precise ordering of these steps is crucial to manage the reactivity of the hydroxyl groups and to ensure regioselectivity.

Another potential route involves the use of a pre-functionalized starting material, such as 3,5-dihydroxybenzoic acid. The challenge then lies in the selective introduction of a one-carbon unit at the C2 position. This could potentially be achieved through ortho-lithiation directed by the carboxylate group, followed by reaction with a formylating agent.

Synthetic Methodologies for Isobenzofuranone Core Structure

The construction of the isobenzofuranone core is a well-explored area, with numerous methods available, ranging from one-step conversions to complex multi-step sequences.

Efficient one-step methods for the synthesis of isobenzofuranones often start from o-alkylbenzoic acids. One such method utilizes an oxidizing agent system of NaBrO3/NaHSO3 in a two-phase system to directly convert o-alkylbenzoic acids into their corresponding isobenzofuran-1(3H)-ones. nih.gov This approach is valued for its convenience and efficiency. nih.gov Another one-pot strategy involves the cascade reaction of 2-acylbenzoic acids with isatoic anhydrides, which can be steered by either acid or base catalysis to selectively produce isobenzofuranones or isoindolobenzoxazinones. mdpi.com For example, using Na2CO3 as a base catalyst with 2-acylbenzoic acids and isatoic anhydrides in toluene (B28343) leads to the formation of 3-substituted isobenzofuranones. mdpi.com

Multi-step syntheses offer greater flexibility in constructing complex and highly substituted isobenzofuranones. These sequences often involve the initial synthesis of a substituted benzoic acid or benzaldehyde, followed by a series of transformations to build and cyclize the lactone ring. youtube.comyoutube.comyoutube.comyoutube.comnih.gov

A common multi-step approach involves the following key transformations:

Formation of a 2-substituted benzoic acid: This can be achieved through various methods, including ortho-metalation and subsequent carboxylation of a substituted benzene derivative.

Reduction of the carboxylic acid to an alcohol or aldehyde: This sets the stage for the cyclization step.

Intramolecular cyclization: This final step forms the lactone ring and can be promoted by acid or other dehydrating agents.

For example, a synthetic route could start with a protected 2-bromobenzoic acid derivative. A Grignard exchange followed by reaction with a suitable electrophile can introduce the necessary side chain at the 2-position. Subsequent manipulation of the functional groups and cyclization would then afford the isobenzofuranone core.

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of isobenzofuranones.

Palladium-Catalysis: Palladium catalysts are particularly versatile in C-H activation and cross-coupling reactions, which can be leveraged for isobenzofuranone synthesis. researchgate.netrsc.org For instance, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation provides a direct route to benzofuranones. nih.govorganic-chemistry.org This method can be rendered enantioselective through the use of chiral ligands. nih.govorganic-chemistry.org Another example is the palladium-catalyzed annulation of benzoic acids and propiophenones, which proceeds via a Cu-(2,2,6,6-tetramethylpiperidin-1-yl)oxyl system to activate C-H bonds, followed by a Pd(dba)2 catalyzed transformation to construct the isobenzofuranone. researchgate.net Palladium catalysis has also been employed in decarboxylative 1,4-addition reactions of benzofuran-based azadienes with allyl phenyl carbonates. rsc.org

L-leucine and other Organocatalysts: Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. While direct application of L-leucine for the synthesis of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- is not prominently documented in the provided results, amino acids and their derivatives are known to be effective catalysts in various asymmetric transformations. rsc.orgmdpi.com For instance, L-proline has been used to catalyze the asymmetric cascade Michael-aldol reaction of 4-hydroxy-3-alkyl-5H-furan-2-ones with alkyl vinyl ketones to produce highly substituted tetrahydro-isobenzofuran-1,5-diones. rsc.org This highlights the potential of amino acid-based catalysts in constructing complex heterocyclic systems.

Catalyst SystemStarting MaterialsProduct TypeReference
NaBrO3/NaHSO3o-Alkylbenzoic acidsIsobenzofuran-1(3H)-ones nih.gov
Na2CO32-Acylbenzoic acids, Isatoic anhydrides3-Substituted isobenzofuranones mdpi.com
Pd(II)/MPAA LigandsPhenylacetic acidsChiral benzofuranones nih.govorganic-chemistry.org
Cu/PdBenzoic acids, PropiophenonesIsobenzofuranones researchgate.net
L-proline4-Hydroxy-3-alkyl-5H-furan-2-ones, Alkyl vinyl ketonesTetrahydro-isobenzofuran-1,5-diones rsc.org

Enantioselective Synthesis of Chiral Derivatives

The development of enantioselective methods for the synthesis of chiral isobenzofuranone derivatives is of great importance, as many biologically active natural products containing this scaffold are chiral. nih.govnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been set, the auxiliary can be removed. wikipedia.org This is a powerful and widely used strategy in asymmetric synthesis. wikipedia.orgtcichemicals.com

In the context of isobenzofuranone synthesis, a chiral auxiliary could be attached to the starting material to direct a key bond-forming reaction in a diastereoselective manner. For example, a chiral alcohol could be used to esterify a substituted benzoic acid. The resulting chiral ester could then undergo a diastereoselective reaction, such as an intramolecular cyclization, where the stereochemistry of the auxiliary dictates the stereochemistry of the newly formed chiral center in the isobenzofuranone product.

A specific example involves the condensation of (-)-8-benzylaminomenthol with o-phthaldehyde to yield a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. capes.gov.br This intermediate then reacts with various organometallic reagents with high diastereoselectivity. Subsequent hydrolysis and oxidation provide enantiopure 3-substituted isobenzofuranones. capes.gov.br Sulfur-based chiral auxiliaries derived from amino acids have also shown significant promise in various asymmetric syntheses, including aldol (B89426) reactions and Michael additions, which could be adapted for the enantioselective construction of isobenzofuranone precursors. scielo.org.mx

Chiral AuxiliaryApplicationOutcomeReference
(-)-8-BenzylaminomentholReaction with o-phthaldehyde and organometallicsEnantiopure 3-substituted-isobenzofuranones capes.gov.br
Sulfur-based auxiliariesAldol reactions, Michael additionsHigh diastereoselectivity scielo.org.mx

Chiral Reagent Applications

The creation of enantiomerically pure 3-substituted isobenzofuranones is a significant area of research, often employing chiral reagents or auxiliaries to control the stereochemical outcome of reactions. While specific studies on the enantioselective synthesis of 3-substituted derivatives of 5,7-dihydroxy-1(3H)-isobenzofuranone are not extensively documented in the reviewed literature, general principles of asymmetric synthesis of phthalides are well-established and can be extrapolated.

Diverse enantioselective approaches have been successfully applied to provide chiral 3-substituted and 3,3-disubstituted 1-isobenzofuranones using either chiral auxiliaries or chiral reagents. nih.gov For instance, the condensation of a chiral auxiliary, such as (-)-8-benzylaminomenthol, with o-phthaldehyde can lead to a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. The subsequent reaction of this intermediate with various organometallic reagents allows for the synthesis of enantiopure phthalides after hydrolysis and oxidation. nih.gov Another approach involves the use of bifunctional phase-transfer catalysts to achieve moderate enantioselectivity in the synthesis of 3-substituted phthalides. nih.gov Ruthenium-catalyzed transfer hydrogenation of ethyl 2-acylarylcarboxylates has also demonstrated excellent enantioselectivity, where the chirality is determined by the transition state of the Ru–TsDBuPEN complex and the substrate. nih.gov

These established methods provide a foundational framework for the potential asymmetric synthesis of 3-substituted derivatives of 5,7-dihydroxy-1(3H)-isobenzofuranone. The presence of the 5,7-dihydroxy groups may influence the reactivity and the choice of protecting groups and catalysts.

Novel Synthetic Routes to Spiro-Isobenzofuranone Derivatives

Spiro-isobenzofuranones are a class of compounds characterized by a spirocyclic junction at the 3-position of the isobenzofuranone core. The synthesis of these complex structures often involves multi-component reactions or sequential transformations.

One approach to spiro-isobenzofuranones involves the reaction of a ketoacid, such as 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid (prepared from N,N-diethyl-m-aminophenol and phthalic anhydride), with various substituted quinazolinones in the presence of a dehydrating condensing agent to yield novel spiro[isobenzofuran-1(3H),9'-xanthene]-3-ones. researchgate.net Another method describes the synthesis of 3′H-spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one from the reaction of 1-naphthol (B170400) and phthalic anhydride (B1165640) under acidic conditions. mdpi.com Additionally, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones has been achieved from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes. nih.gov The synthesis of spiro heterocyclic steroids has also been explored through various multi-step sequences. nih.gov

These synthetic routes provide a basis for the potential construction of novel spiro-isobenzofuranone derivatives incorporating the 5,7-dihydroxy substitution pattern, likely starting from a suitably functionalized phthalic anhydride or a related precursor derived from 3,5-dihydroxybenzoic acid.

Application of Isobenzofuranones as Building Blocks in Organic Synthesis

Isobenzofuranones, or phthalides, are valuable and versatile building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules, including natural products. researchgate.netnih.gov Their utility stems from the reactivity of the lactone ring and the potential for functionalization at the 3-position and on the aromatic ring.

3-Substituted phthalides are particularly important intermediates. nih.gov They can be used in the synthesis of functionalized naphthalenes and anthracenes, which are core structures in many natural products. researchgate.net The fundamental structure of phthalides, a benzene ring fused to a γ-lactone, serves as the foundational precursor for a vast array of identified phthalide (B148349) compounds found in nature. researchgate.net

While specific applications of 5,7-dihydroxy-1(3H)-isobenzofuranone as a building block are not detailed in the provided search results, its structural features suggest significant potential. The dihydroxy-substituted aromatic ring could be further functionalized, and the lactone ring can undergo various transformations, making it a potentially valuable starting material for the total synthesis of complex natural products and their analogues.

Structural Modifications and Structure Activity Relationship Sar Studies

Impact of Substitutions on the Isobenzofuranone Skeleton

Substitutions on the isobenzofuranone core, including the lactone ring and the aromatic ring, significantly influence the compound's biological profile.

Functionalization at C-3 Position

The C-3 position of the isobenzofuranone ring is a common site for modification, as it introduces a key stereocenter and allows for diverse substituents that can interact with biological targets. nih.govrsc.org Phthalides substituted at the C-3 position are known to possess a wide array of biological and physiological activities and are important intermediates in the synthesis of various natural products. nih.govsemanticscholar.org

The introduction of alkyl or aryl groups at this position has been a primary strategy. isca.me For instance, 3-arylphthalides have been synthesized and evaluated for activities such as antioxidant and anti-inflammatory effects. nih.govresearchgate.net A general synthetic route involves the condensation of 3-hydroxyphthalide with various arenes under acidic conditions. nih.gov The nature of the aryl group is critical; for example, a 3-(2,4-dihydroxyphenyl)phthalide derivative demonstrated potent antioxidant and anti-inflammatory properties, suggesting that the hydroxylation pattern on the C-3 aryl substituent is a key determinant of activity. nih.gov

Different synthetic methodologies have been developed to introduce diversity at the C-3 position, including:

NBS Mediated Free-Radical Bromination: This method allows for the creation of 3-substituted phthalides from a 3-ethoxyphthalide intermediate. nih.gov

Hydroiodination-Triggered Synthesis: This cascade reaction provides a metal-free route to 3-substituted phthalides. nih.gov

Cascade Aldol (B89426)/Cyclization: Using β-keto acids as nucleophiles in a one-pot reaction can generate a wide variety of 3-substituted phthalides. nih.gov

These synthetic strategies highlight the versatility of the C-3 position for introducing chemical diversity aimed at enhancing biological function. nih.govsemanticscholar.org

Hydroxyl Group Placement and Modification

The position and nature of hydroxyl groups on the aromatic ring of the isobenzofuranone are critical for its biological activity, particularly its antioxidant properties. The 5,7-dihydroxy substitution pattern is a key feature of the parent compound. Studies on analogous flavonoid structures have shown that a hydroxyl group at the C-5 position and a methoxy (B1213986) group at the C-7 position are essential for certain biological effects, such as inducing myotube hypertrophy. nih.gov This suggests that the specific arrangement and potential for modification (e.g., methylation) of these hydroxyl groups are crucial for activity.

Research on isobenzofuranone derivatives isolated from fungi, such as Cephalosporium sp. AL031, further illuminates the role of hydroxyl and methoxy groups. nih.gov A comparative analysis of isolated compounds revealed the significance of the substitution pattern on the aromatic ring for antioxidant activity. nih.gov

Table 1: Antioxidant Activity of Isobenzofuranone Derivatives

Comparison of DPPH radical scavenging activity for isobenzofuranone derivatives with different hydroxyl and methoxy substitutions. nih.gov

Compound NameStructureDPPH Scavenging Activity (IC50 in µg/mL)
4,6-dihydroxy-5-methoxy-7-methylphthalideA phthalide (B148349) with two hydroxyls, one methoxy, and one methyl group on the aromatic ring.29.4
4,5,6-trihydroxy-7-methyl-1,3-dihydro-isobenzofuranA reduced isobenzofuran (B1246724) with three hydroxyl groups and one methyl group.15.8
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranA reduced isobenzofuran with two hydroxyls, one methoxy, and one methyl group.35.7
4,5,6-trihydroxy-7-methylphthalideA phthalide with three hydroxyl groups and one methyl group.10.5

The data indicates that the presence of three hydroxyl groups (4,5,6-trihydroxy-7-methylphthalide) results in the most potent antioxidant activity. nih.gov The modification of one hydroxyl group to a methoxy group (as in 4,6-dihydroxy-5-methoxy-7-methylphthalide) reduces this activity. nih.gov This underscores the importance of free hydroxyl groups for radical scavenging capabilities.

Influence of Aromatic Ring Substitutions (e.g., Methyl, Methoxy groups)

Substituents on the aromatic ring, such as methyl and methoxy groups, can modulate the electronic properties and steric profile of the isobenzofuranone molecule, thereby affecting its biological activity. researchgate.netlibretexts.org These groups can be electron-donating or electron-withdrawing, influencing how the molecule interacts with biological targets. libretexts.org

In SAR studies of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the presence and position of methoxy (-OMe) groups were found to be significant. nih.gov For antioxidant activity, a methoxy group on the benzylidene ring (site II) was advantageous, whereas a methoxy group on the isobenzofuranone ring (site I) diminished activity. nih.gov Specifically, compound 28f (with no substitution at C-6 and a meta-methoxy group on the benzylidene ring) and compound 28k (with a methyl group at C-6 and a para-methoxy group on the benzylidene ring) showed antioxidant potency that was 10-fold and 8-fold higher, respectively, than the standard, ascorbic acid. nih.gov

The synthesis of derivatives like 5,7-dimethoxy-4-methylphthalide and 5,7-dihydroxy-4-methylphthalide (B57823), which are key intermediates for the synthesis of mycophenolic acid, further highlights the importance of these substitution patterns. researchgate.net The position of a methoxy group can also significantly affect the pharmacokinetic properties of a molecule, influencing its clearance from organs like the liver. nih.gov

Stereochemistry and Its Role in Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. libretexts.orgmhmedical.com For phthalides with a substituent at the C-3 position, a chiral center is created, leading to the existence of enantiomers. nih.gov These enantiomers can exhibit different biological activities because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. libretexts.orgnih.gov

The asymmetric synthesis of chiral 3-substituted phthalides is therefore an area of significant research interest, as it allows for the preparation of enantiomerically pure compounds. semanticscholar.orgacs.org For example, the asymmetric hydrogenation of 3-ylidenephthalides using a Rh/Hf cocatalytic system has been developed to produce chiral 3-substituted phthalides with high optical purity. acs.org

Studies on benzofuranone derivatives isolated from the fungus Eurotium rubrum have demonstrated the importance of chirality for antioxidant activity. nih.gov The enantiomers of a 2-benzofuran-1(3H)-one derivative were separated and their absolute configurations determined. Both the racemic mixture and the individual enantiomers showed potent radical scavenging activity, highlighting that the stereochemical configuration can influence biological potency. nih.gov In other classes of compounds, it has been shown that stereochemistry can dramatically affect not only target binding but also cellular uptake, with one isomer showing significantly enhanced biological activity. nih.govresearchgate.net

Theoretical and Computational Approaches in SAR Analysis

To rationalize and predict the structure-activity relationships of isobenzofuranone derivatives, theoretical and computational methods are increasingly employed. echemcom.com These approaches provide insights into the molecular properties that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of aryl-substituted isobenzofuran-1(3H)-ones, QSAR models were developed to predict their inhibitory activity. echemcom.comsamipubco.com These models use molecular descriptors—such as those related to electronic properties, hydrophobicity, and steric bulk—to build a mathematical relationship with the observed activity. echemcom.comnih.govsamipubco.com Such studies have found that specific descriptors play a major role in explaining the biological activities of these compounds, providing a valuable tool for designing more potent inhibitors. echemcom.comsamipubco.com

Molecular Docking Studies (e.g., DNA Binding Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein or DNA, to form a stable complex. nih.govnih.gov This method is instrumental in understanding the molecular basis of a drug's action and in screening potential drug candidates. ksu.edu.sa

For isobenzofuranone derivatives, molecular docking has been used to validate experimental findings and elucidate binding modes. For instance, docking studies of highly active antioxidant (Z)-3-benzylideneisobenzofuran-1(3H)-ones were performed to support the biological results. nih.gov In another study, the binding interaction between a drug, lenalidomide (B1683929) (which contains a phthalide-like substructure), and calf thymus DNA was investigated using both spectroscopic techniques and molecular docking. researchgate.net The results from molecular docking were consistent with experimental data, suggesting that the molecule binds preferentially to the minor groove of DNA. The binding was found to be spontaneous and driven primarily by hydrogen bonds and hydrophobic interactions. researchgate.net Such studies provide a theoretical basis for the interaction of isobenzofuranone-type compounds with biological macromolecules like DNA, offering insights that can guide the design of new therapeutic agents. researchgate.netscirp.org

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful computational tools to investigate the electronic structure and properties of molecules at the atomic level. nih.gov For a compound like 5,7-dihydroxy-1(3H)-isobenzofuranone, DFT studies can provide significant insights into its geometry, stability, and reactivity, although specific DFT analyses for this exact molecule are not extensively detailed in the surveyed literature.

Generally, DFT calculations are applied to this class of compounds to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the minimum energy state. This includes predicting bond lengths, bond angles, and dihedral angles. For instance, in related benzofuroxan (B160326) derivatives, DFT has been used to visualize optimized structures and understand intramolecular interactions, such as hydrogen bonding between a substituent and a neighboring nitro group. mdpi.com

Analyze Electronic Properties: Calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity, with the HOMO energy correlating to electron-donating ability and the LUMO energy to electron-accepting ability.

Predict Spectroscopic Data: Theoretical calculations can simulate NMR (¹H and ¹³C) and infrared (IR) spectra. nih.gov These predicted spectra can be compared with experimental data to confirm or elucidate the molecular structure of newly synthesized or isolated compounds. researchgate.netnih.gov

Evaluate Thermodynamic Properties: DFT is used to calculate thermodynamic parameters such as the enthalpy of formation, which is a measure of a compound's stability. mdpi.com For phenolic compounds like 5,7-dihydroxy-1(3H)-isobenzofuranone, a key application of DFT is the calculation of Bond Dissociation Enthalpies (BDE) for the hydroxyl (O-H) groups. The BDE is a primary indicator of antioxidant activity, as a lower BDE suggests a greater ease of donating a hydrogen atom to neutralize free radicals. rsc.org Studies on other phenolic compounds have shown that the position of hydroxyl groups significantly influences BDE values and, consequently, the radical scavenging potential. researchgate.net

While specific computational data for 5,7-dihydroxy-1(3H)-isobenzofuranone is sparse, the established methodologies in computational chemistry provide a clear framework for its future theoretical investigation. nih.gov

In Silico Prediction of Drug-Like Properties (Excluding ADME/Tox specifics)

In silico methods are integral to modern drug discovery, providing a rapid assessment of a compound's potential as a drug candidate by evaluating its physicochemical properties. A widely used framework for this evaluation is Lipinski's Rule of Five, which predicts the likelihood of a compound having good oral bioavailability. The rule establishes four simple physicochemical parameter cutoffs. An orally active drug, according to the rule, should not have more than one violation of these criteria.

The key parameters of Lipinski's Rule of Five are:

Molecular Weight (MW): Should be less than 500 Daltons.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, should not be greater than 5.

Hydrogen Bond Donors (HBD): The number of O-H and N-H bonds should be no more than 5.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms should be no more than 10.

An analysis of 5,7-dihydroxy-1(3H)-isobenzofuranone against these criteria indicates full compliance with Lipinski's Rule of Five, suggesting it possesses favorable drug-like properties for oral administration. The calculated properties for the compound are summarized in the table below.

PropertyValueLipinski's Rule (Threshold)Compliance
Molecular Weight166.13 g/mol< 500Yes
LogP (XLogP3)1.0≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations0

These in silico predictions position 5,7-dihydroxy-1(3H)-isobenzofuranone as a molecule with a promising physicochemical profile for potential development as a therapeutic agent, warranting further investigation into its biological activities.

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models

Antioxidant Activity and Radical Scavenging Mechanisms

While 5,7-dihydroxy-1(3H)-isobenzofuranone is a constituent of plant extracts that are recognized for their antioxidant properties, direct studies detailing the specific antioxidant activity or radical scavenging mechanisms of the isolated compound are not extensively available in the reviewed scientific literature nih.govresearchgate.net. The antioxidant potential of extracts containing this and other phenolic compounds is often attributed to the collective action of these constituents researchgate.net.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The compound is present in plants traditionally used for anti-inflammatory purposes, such as Helichrysum species nih.govffhdj.commdpi.com. Integrated analyses of extracts from plants like Rhizoma Musae, which contain 5,7-dihydroxyphthalide, have suggested potential involvement in inflammatory pathways, including the MAPK and PI3K-Akt signaling pathways nih.govnih.gov. However, these are computational predictions based on the entire extract's composition. Direct experimental evidence from the peer-reviewed literature detailing the specific pathways through which pure 5,7-dihydroxy-1(3H)-isobenzofuranone modulates inflammatory mediators is limited.

Antimicrobial Properties (Antibacterial and Antifungal)

The antimicrobial potential of 5,7-dihydroxy-1(3H)-isobenzofuranone has been explored primarily through computational studies. An in-silico molecular docking analysis investigated its binding affinity to several bacterial protein targets, suggesting a potential mechanism for antibacterial action through the inhibition of these essential enzymes. The study predicted that 5,7-dihydroxyphthalide could interact with targets such as peptide deformylase (PDF) from various bacteria.

While extracts from Helichrysum species containing 5,7-dihydroxyphthalide have demonstrated antimicrobial activities, these effects are attributed to the complex mixture of phytochemicals present in the extract nih.govffhdj.commdpi.com. The in-silico data provides a more direct, though theoretical, insight into the compound's specific potential.

Table 1: Predicted Binding Affinities of 5,7-Dihydroxyphthalide with Bacterial Protein Targets (In Silico)

Target Protein Organism Docking Energy (kJ/mol)
Peptide Deformylase (PDF) E. coli -93.1
Peptide Deformylase (PDF) P. aeruginosa -92.6
Peptide Deformylase (PDF) S. aureus -95.3

Data sourced from an in-silico molecular docking study. scienceopen.com

Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Direct evidence for the cytotoxic effects of 5,7-dihydroxy-1(3H)-isobenzofuranone on human cancer cell lines is sparse in the available literature. However, its activity has been documented in a non-human model. A study on constituents from Rumex acetosa reported that 5,7-dihydroxyphthalide significantly inhibited the growth of cress seedlings, demonstrating phytotoxic activity nih.gov. This inhibition of proliferation in a plant model suggests potential cytotoxic capabilities.

Table 2: Phytotoxic Activity of 5,7-Dihydroxyphthalide on Cress Seedlings

Concentration Inhibition of Seedling Growth (%)
3 mM 27.2 – 43.0

The concentration required for 50% inhibition (IC50) of cress seedling growth was determined to be between 1.73–2.48 mM. Data from a study on constituents of Rumex acetosa. nih.gov

While specific data on human cells is limited, the broader class of isobenzofuranone derivatives, particularly those isolated from marine fungi, has been shown to exhibit cytotoxic activity against various cancer cell lines nih.govnih.govmdpi.comscienceopen.com.

A profile of a researcher at Keio University mentions that 5,7-Dihydroxyphthalide induces apoptosis selectively in cancer cell lines, though the primary publication containing these mechanistic details was not identified in the search nih.gov. Detailed mechanistic studies elucidating the specific pathways of apoptosis or other cytotoxic mechanisms for this compound are not available in the currently reviewed literature.

Antiplatelet Activity and Related Mechanisms

No studies concerning the antiplatelet activity of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- or its related mechanisms were identified in the performed literature search. Therefore, its effects on platelet aggregation and associated pathways remain uncharacterized.

Table of Mentioned Compounds

Compound Name
1(3H)-Isobenzofuranone, 5,7-dihydroxy-
5,7-Dihydroxyphthalide
Emodin
(±)-Acetophthalidin (3-Acetyl-5,7-dihydroxy-1(3H)-isobenzofuranone)
Arenol
Arzanol
Apigenin
Luteolin
Kaempferol
Naringenin
Quercetin

Neurological and Central Nervous System Research (Non-Human In Vivo)

Neuroprotective Effects

While direct in vivo studies on the neuroprotective effects of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- are not extensively documented, research on structurally related isobenzofuranone derivatives suggests a potential for such activity. For instance, certain isobenzofuranone compounds have demonstrated the ability to protect neurons from damage in animal models of cerebral ischemia. nih.gov These protective effects are often attributed to the antioxidant properties of the compounds, which can mitigate the neuronal damage caused by reactive oxygen species (ROS) during oxidative stress. nih.gov

Studies on other molecules featuring a 5,7-dihydroxy substitution pattern, such as 5,7-dihydroxyflavone (chrysin), have shown neuroprotective capabilities in rats by reducing brain damage induced by neurotoxins. nih.gov Similarly, a polyphenolic compound, 5,7,3',4',5'-pentahydroxy dihydroflavonol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, demonstrated significant neuroprotection in a rat model of focal cerebral ischemia by reducing infarct volume, cerebral edema, and apoptosis. nih.govresearchgate.net The mechanisms underlying these effects often involve the scavenging of free radicals and a reduction in lipid peroxidation and protein carbonyl levels in the brain. nih.gov Given the shared 5,7-dihydroxy moiety, it is plausible that 5,7-dihydroxyphthalide could exert similar neuroprotective effects through antioxidant and anti-inflammatory pathways, although specific in vivo validation is required.

Table 1: Neuroprotective Effects of Structurally Related Compounds in Animal Models

CompoundAnimal ModelObserved EffectsPotential Mechanism
Isobenzofuranone derivativesRat (cerebral ischemia)Reduced neuronal damageAntioxidant activity
5,7-dihydroxyflavone (Chrysin)Rat (neurotoxin-induced)Reduced brain damageNot specified
5,7,3',4',5'-pentahydroxy dihydroflavonol-3-O-(2''-O-galloyl)-beta-D-glucopyranosideRat (focal cerebral ischemia)Reduced infarct volume, edema, and apoptosisAntioxidant, free radical scavenging

Antidepressant Effects in Animal Models

The potential antidepressant effects of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- in animal models have not been directly investigated. However, studies on related isobenzofuranone derivatives have shown promising results. For example, novel synthesized isobenzofuranone derivatives have exhibited antidepressant-like activity in mouse models of depression, such as the forced swim test. nih.govnih.govplos.org These tests are widely used to screen for potential antidepressant drugs, with a reduction in immobility time indicating an antidepressant-like effect. herbmedpharmacol.com

Furthermore, compounds with a similar 5,7-dihydroxyflavone structure have been shown to produce antidepressant-like effects in rat models. herbmedpharmacol.com The evaluation of antidepressant activity in animal models often involves behavioral tests that measure despair or anhedonia, conditions that are reversed by known antidepressant medications. nih.govherbmedpharmacol.com The structural similarity of 5,7-dihydroxyphthalide to these active compounds suggests it may also possess antidepressant properties, a hypothesis that awaits experimental verification in established animal models of depression. nih.govherbmedpharmacol.com

Modulating Neurotransmitter Systems

Direct evidence for the modulation of neurotransmitter systems by 1(3H)-Isobenzofuranone, 5,7-dihydroxy- in vivo is currently unavailable. However, research on isobenzofuranone derivatives suggests a potential interaction with the serotonergic system. Some derivatives have been found to act as serotonin (B10506) reuptake inhibitors, a common mechanism of action for many antidepressant drugs. nih.govelsevierpure.com

Studies on 5,7-dihydroxytryptamine (B1205766) (5,7-DHT), a neurotoxin with a similar dihydroxy substitution pattern, have demonstrated its potent and selective effects on serotonin (5-HT) neurons, leading to a significant reduction in brain serotonin levels. nih.govnih.govnih.gov While 5,7-DHT is a neurotoxin, its interaction with the serotonin transporter highlights the potential for 5,7-dihydroxy compounds to engage with components of the serotonergic system. nih.gov It is hypothesized that 5,7-dihydroxyphthalide might modulate neurotransmitter systems, possibly by inhibiting the reuptake of monoamines like serotonin, which could contribute to potential antidepressant effects. researchgate.netescholarship.org However, this remains speculative without direct experimental evidence.

Immunomodulatory Properties (Non-Human In Vivo)

There are no direct in vivo studies specifically examining the immunomodulatory properties of 1(3H)-Isobenzofuranone, 5,7-dihydroxy-. However, research on compounds with a similar 5,7-dihydroxy moiety, such as 5,7-dihydroxy isoflavones, has demonstrated immunomodulatory activity in mice. researchgate.netatlantis-press.com These compounds were found to increase the number of active leukocytes and macrophages, suggesting an immunostimulatory effect. researchgate.netatlantis-press.com

Flavonoids in general, and specifically those with a 5,7-dihydroxy substitution pattern like chrysin (B1683763) (5,7-dihydroxyflavone), have been shown to possess immunomodulatory effects. In vitro studies have shown that chrysin can modulate macrophage functions. researchgate.net In in vivo models, plant flavonoids have been shown to improve the plasma antioxidant status and enhance humoral and mucosal immunity in broilers challenged with lipopolysaccharide (LPS), a potent immune stimulator. nih.gov These flavonoids increased the numbers of intestinal intraepithelial lymphocytes and antibody titers. nih.gov Such findings suggest that the 5,7-dihydroxy structure may contribute to immunomodulatory activities. It is plausible that 5,7-dihydroxyphthalide could exhibit similar properties by influencing immune cell populations and their functions, but this requires direct in vivo investigation. nih.govnih.govnih.govunipd.itbioxcell.com

Table 2: Immunomodulatory Effects of Structurally Related Compounds

Compound/ClassModelObserved Effects
5,7-dihydroxy isoflavonesMiceIncreased active leukocytes and macrophages
Plant Flavonoids (e.g., Genistein, Hesperidin)Broilers (LPS-challenged)Improved plasma antioxidant status, enhanced humoral and mucosal immunity
Chrysin (5,7-dihydroxyflavone)Macrophages (in vitro)Modulation of macrophage function

Interactions with Biomolecules (e.g., DNA, Proteins)

Binding Dynamics and Modes

Specific studies on the binding dynamics and modes of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- with biomolecules such as DNA and proteins are limited. However, insights can be drawn from computational and experimental studies on related compounds.

Molecular docking studies are a valuable tool for predicting the interaction between a small molecule and a protein target. nih.govunmul.ac.id For flavonoids and other polyphenolic compounds, binding to proteins is a key aspect of their biological activity. These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov The hydroxyl groups on the aromatic rings of these compounds are frequently involved in forming hydrogen bonds with amino acid residues in the protein's binding pocket.

The binding of small molecules to DNA can occur through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.govmdpi.com The planar aromatic structure present in 5,7-dihydroxyphthalide could potentially allow for intercalative binding with DNA, while the hydroxyl groups could participate in hydrogen bonding within the DNA grooves.

While direct experimental data such as X-ray crystallography or NMR spectroscopy would be needed to definitively determine the binding dynamics and modes of 5,7-dihydroxyphthalide, computational modeling can provide valuable initial predictions. nih.govunmul.ac.id These in silico approaches can help to identify potential protein targets and elucidate the specific interactions that govern the binding affinity and selectivity of the compound. nih.govunmul.ac.id

Spectroscopic and Voltammetric Analyses of Interactions

The interaction of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- with biological targets and other molecules can be investigated using a variety of spectroscopic and voltammetric techniques. These methods provide insights into the binding mechanisms, the structural changes induced by interactions, and the electronic properties of the compound. While specific interaction studies on 1(3H)-Isobenzofuranone, 5,7-dihydroxy- are not extensively documented in publicly available literature, the spectroscopic and voltammetric characteristics of its core structure and related dihydroxy-substituted aromatic compounds have been described. This section outlines the expected analytical behavior based on data from analogous compounds.

Spectroscopic Analyses

Spectroscopic techniques are fundamental in elucidating the structure of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- and observing its behavior upon interaction with other chemical species. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of isobenzofuranone derivatives. For 1(3H)-Isobenzofuranone, 5,7-dihydroxy-, the NMR spectra would be characterized by signals corresponding to the aromatic protons and carbons, the methylene (B1212753) protons of the lactone ring, and the hydroxyl groups.

In a related homoisoflavonoid, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, the presence of 5,7-dihydroxy groups on an aromatic ring has been confirmed by ¹H and ¹³C NMR data niscpr.res.in. Interaction with other molecules, such as proteins or metal ions, would be expected to cause chemical shift perturbations in the NMR spectra of 1(3H)-Isobenzofuranone, 5,7-dihydroxy-. These shifts can help to map the binding interface and understand the nature of the interaction. The chemical shifts of common impurities are also well-documented and are crucial for accurate spectral interpretation sigmaaldrich.com.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 7.5100 - 130
O-CH₂-C=O~5.0~70
C=O (lactone)-~170
C-OH9.0 - 12.0 (phenolic)150 - 165

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Flavonoids and other phenolic compounds typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (300–400 nm) and Band II (240–280 nm) ijims.com. These bands are associated with the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively. For 1(3H)-Isobenzofuranone, 5,7-dihydroxy-, which possesses a dihydroxy-substituted benzene (B151609) ring fused to the lactone, characteristic absorption maxima would be expected.

Interactions with biomolecules or changes in the solvent environment can lead to shifts in these absorption bands (bathochromic or hypsochromic shifts), providing evidence of complex formation researchgate.net. The use of shift reagents can also help to identify the location of hydroxyl groups ijims.com.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- would be expected to show characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, the carbonyl (C=O) stretching of the lactone ring, and C-O and C-H stretching vibrations of the aromatic and lactone moieties mdpi.com. Changes in the position and intensity of these bands upon interaction can indicate the involvement of specific functional groups in binding.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition niscpr.res.in. The fragmentation pattern can provide structural information, and in interaction studies, MS can be used to identify and characterize complexes formed between 1(3H)-Isobenzofuranone, 5,7-dihydroxy- and its binding partners.

Voltammetric Analyses

Voltammetric techniques, such as cyclic voltammetry (CV), are used to study the electrochemical behavior of compounds, particularly their oxidation and reduction potentials. The dihydroxy substitution on the aromatic ring of 1(3H)-Isobenzofuranone, 5,7-dihydroxy- makes it susceptible to electrochemical oxidation.

Studies on other dihydroxy-substituted aromatic compounds have demonstrated that they can be readily oxidized, and their voltammetric behavior is sensitive to the pH of the medium and the nature of the electrode surface. The oxidation of the hydroxyl groups can provide insights into the antioxidant activity of the compound. Interaction with other molecules can alter the voltammetric response, providing information on the binding mechanism.

Interactive Table: Summary of Spectroscopic and Voltammetric Data for Related Compounds

Analytical TechniqueCompound TypeKey FindingsReference
¹H and ¹³C NMRHomoisoflavonoidStructural elucidation of a 5,7-dihydroxy substituted compound. niscpr.res.in
UV-Vis SpectroscopyAzo DyesCharacterization of absorption bands and their shifts. researchgate.net
IR SpectroscopySpiro[isobenzofuran-1,9′-xanthen]-3-oneIdentification of characteristic functional group vibrations. mdpi.com
Mass SpectrometryFlavonesFragmentation patterns for structural determination. hmdb.ca

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) are utilized for the unequivocal structural assignment of isobenzofuranone derivatives. scielo.br

For the isobenzofuranone core, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the lactone ring. In the case of 5,7-dihydroxyisobenzofuranone, the hydroxyl groups significantly influence the chemical shifts of the aromatic protons due to their electron-donating nature. The protons on the aromatic ring are expected to appear as distinct signals, with their coupling patterns revealing their relative positions. The methylene protons (at position 3) would typically appear as a singlet.

¹H NMR Data for 5-methoxyisobenzofuran-1(3H)-one

Proton Chemical Shift (δ) ppm Multiplicity
OCH₃ 3.89 s (singlet)
H-4 7.37 d (doublet)
H-6 7.09 dd (doublet of doublets)
H-7 7.82 d (doublet)

Data obtained in CDCl₃ at 300 MHz. nih.gov

For 5,7-dihydroxyisobenzofuranone, the spectrum would differ mainly in the aromatic region, and signals for the two hydroxyl protons would be present.

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), identifies all unique carbon atoms, including the characteristic lactone carbonyl carbon (C-1), quaternary aromatic carbons, protonated aromatic carbons, and the methylene carbon (C-3). nih.gov Two-dimensional NMR experiments are then used to establish connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure and confirm the substitution pattern on the aromatic ring. scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For 1(3H)-Isobenzofuranone, 5,7-dihydroxy-, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₈H₆O₄.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The isobenzofuranone core undergoes characteristic fragmentation upon ionization. Common fragmentation pathways for phthalides include the loss of small neutral molecules. libretexts.org For 5,7-dihydroxyisobenzofuranone, key fragmentation events would likely involve:

Loss of water (H₂O): Dehydration from the hydroxyl groups is a common fragmentation pattern for alcohols and phenols. youtube.com

Loss of carbon monoxide (CO): Cleavage of the lactone ring can result in the loss of a CO molecule.

Loss of a carboxyl group (COOH): Cleavage next to the carbonyl group can lead to the loss of the entire carboxyl functionality. libretexts.org

Analyzing these fragment ions helps to corroborate the proposed structure derived from NMR data.

Expected Mass Spectrometry Data for 1(3H)-Isobenzofuranone, 5,7-dihydroxy-

Property Value
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
Exact Mass 166.0266 Da

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. compoundchem.com The IR spectrum of 5,7-dihydroxyisobenzofuranone is expected to show distinct absorption bands characteristic of its structure.

O-H Stretching: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibrations of the two phenolic hydroxyl (-OH) groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group (CH₂) would be observed just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the lactone carbonyl (C=O) group is a key feature, typically appearing in the range of 1770-1750 cm⁻¹. The exact position is influenced by the fused aromatic ring.

C=C Stretching: Aromatic ring carbon-carbon double bond stretching vibrations will produce several bands of varying intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: Bands corresponding to the C-O stretching of the lactone ester and the phenolic hydroxyl groups would be visible in the fingerprint region, typically between 1300-1000 cm⁻¹.

Predicted IR Absorption Bands for 1(3H)-Isobenzofuranone, 5,7-dihydroxy-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch 3400–3200 Strong, Broad
Aromatic C-H Stretch 3100–3000 Medium
Aliphatic C-H Stretch 3000–2850 Medium
Lactone C=O Stretch 1770–1750 Strong, Sharp
Aromatic C=C Stretch 1600–1450 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. researchgate.net The chromophore in 5,7-dihydroxyisobenzofuranone is the substituted benzofuranone system. The UV-Vis spectrum typically shows two main absorption bands for this type of structure, associated with π → π* transitions. ijims.com

The presence of two hydroxyl groups on the benzene (B151609) ring acts as powerful auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent compound, phthalide (B148349). researchgate.net This technique is also valuable for studying how the compound interacts with other molecules, as binding can lead to changes in the absorption spectrum. researchgate.net The use of shift reagents can also help confirm the positions of the hydroxyl groups. ijims.com

X-ray Crystallography for Absolute Structure Determination

While a crystal structure for 1(3H)-Isobenzofuranone, 5,7-dihydroxy- has not been reported, a study on the closely related derivative, 5,7-dimethoxy-isobenzofuran-1(3H)-one, confirms that the isobenzofuranone core is essentially planar. sielc.com This planarity is expected to be maintained in the 5,7-dihydroxy analogue. X-ray analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate how the molecules are arranged in the crystal lattice. researchgate.net This technique is considered the gold standard for unambiguous structure proof when suitable crystals can be obtained. nih.gov

Advanced Separation Techniques (e.g., Chromatography) for Purity Assessment

Advanced separation techniques are critical for the isolation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the purity of a sample of 1(3H)-Isobenzofuranone, 5,7-dihydroxy-. sielc.com By developing a suitable method, typically using a reverse-phase column, a sharp, symmetrical peak corresponding to the compound can be obtained. The purity is then calculated based on the peak area relative to the total area of all peaks in the chromatogram.

Preparative column chromatography, often using silica (B1680970) gel, is employed for the purification of isobenzofuranones from reaction mixtures or natural product extracts. nih.gov Techniques like thin-layer chromatography (TLC) are used to monitor the progress of reactions and to guide the development of preparative separation methods.

Q & A

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at low temperatures (-20°C) in amber vials to prevent photooxidation. Periodically assess stability via HPLC or LC-MS. For related compounds, adding antioxidants (e.g., BHT) or using stabilizing matrices (e.g., cyclodextrins) has proven effective .

Data Analysis & Interpretation Tools

Q. Which software tools are recommended for analyzing crystallographic or spectroscopic data?

  • Methodological Answer : Use Olex2 or Mercury for SCXRD refinement and visualization. For NMR, MestReNova or TopSpin enables peak integration and coupling analysis. Mass spectrometry data can be processed with MS-Finder or NIST’s Mass Spectrometry Data Center tools .

Q. How can researchers leverage public databases to validate experimental findings?

  • Methodological Answer : Cross-reference spectral data with PubChem, NIST Chemistry WebBook, or EPA DSSTox. For example, compare experimental IR peaks with NIST’s digitized spectra or use PubChem’s 3D conformer library for structural alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.